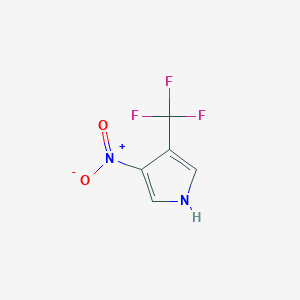

3-Nitro-4-(trifluoromethyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(trifluoromethyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)3-1-9-2-4(3)10(11)12/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDUOOLAFKKXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Nitro 4 Trifluoromethyl 1h Pyrrole and Analogous Structures

De Novo Pyrrole (B145914) Ring Construction Approaches

De novo synthesis, the construction of the pyrrole ring from acyclic precursors, offers a versatile and powerful approach to access polysubstituted pyrroles with high degrees of control over the substitution pattern. Methodologies in this category range from reactions utilizing specialized building blocks to complex cycloaddition and cascade sequences.

Synthesis from 3,3,3-Trifluoro-1-nitropropene (B8744117) Derivatives

Trifluoromethylated nitroalkenes are potent building blocks for the synthesis of fluorine-containing heterocycles. Specifically, derivatives of 3,3,3-trifluoro-1-nitropropene serve as valuable precursors. An improved synthesis for 3,3,3-trifluoro-1-nitropropene has been developed, which then allows for the preparation of gem-bromonitroalkenes like 1-bromo-3,3,3-trifluoro-1-nitropropene. researchgate.net This bromo-derivative is a versatile intermediate. For instance, its reaction with phenyl azide (B81097) results in a [3+2] cycloaddition to yield a mixture of two regioisomeric 1,2,3-triazoles. researchgate.net

Another related strategy involves the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes under solvent-free conditions. nih.gov This reaction proceeds efficiently at the α-position of pyrrole to yield 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrrole adducts in quantitative yields. nih.gov Subsequent base-induced elimination of nitrous acid from these adducts provides a route to novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. nih.gov This two-step sequence highlights the utility of nitroalkenes in the functionalization and construction of complex pyrrole systems.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloaddition is a powerful and widely utilized reaction for the construction of five-membered heterocycles, including the pyrrole core. wikipedia.org This pericyclic reaction involves the combination of a 1,3-dipole with a dipolarophile, offering a convergent and often highly stereospecific and regioselective route to complex heterocyclic systems. wikipedia.orgacs.org

The 1,3-dipolar cycloaddition of munchnones (1,3-oxazolium-5-olates) with electron-deficient trifluoromethylated olefins provides a direct route to β-(trifluoromethyl)pyrroles. researchgate.netacs.org This methodology leverages the reactivity of munchnones as cyclic azomethine ylide equivalents. The reaction proceeds to form a bicyclic primary cycloadduct, which is often unstable. This intermediate readily undergoes a retro-Diels-Alder-type reaction, extruding carbon dioxide to afford the aromatic trifluoromethylated pyrrole ring. researchgate.net This approach allows for the synthesis of a variety of substituted trifluoromethyl pyrroles.

Azomethine ylides are highly reactive 1,3-dipoles extensively used in the synthesis of nitrogen-containing heterocycles. acs.orgnih.gov The development of novel trifluoromethylated azomethine ylide precursors has enabled the synthesis of a range of fluorinated pyrrolidines, 3-pyrrolines, and pyrroles. nih.govacs.orgfigshare.com These precursors can be generated through various methods, including the decarboxylation of α-amino acids in the presence of an aldehyde or the thermal ring-opening of aziridines. acs.org The resulting ylide can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as maleimide (B117702), to construct the pyrrole core in a sequential manner. rsc.org This approach is particularly valuable for creating complex, polycyclic systems fused to the pyrrole ring. rsc.org

The general utility of this method is demonstrated by the reaction of an ester-stabilized azomethine ylide, generated from the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde, with maleimide to form a hexahydropyrrolo[3,4-c]pyrrole structure. rsc.org

Table 1: Examples of Azomethine Ylide Cycloaddition for Pyrrole Synthesis

| Dipole Precursor | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| Trifluoromethylated Azomethine Ylide Precursor | Various Alkenes/Alkynes | Fluorinated Pyrrolidines, 3-Pyrrolines, Pyrroles | nih.govacs.org |

| α-Amino Acid Methyl Ester + 2-Nitrobenzaldehyde | Maleimides | Hexahydropyrrolo[3,4-c]pyrrole | rsc.org |

Nitrile imines are another class of 1,3-dipoles that can be employed in the synthesis of five-membered heterocycles. While their cycloaddition with alkynes is a classic route to pyrazoles, the underlying principle can be extended to related heterocycle syntheses. A modern approach involves the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles using in situ generated nitrile imines and an acetylene (B1199291) surrogate, such as mercaptoacetaldehyde (B1617137). nih.govnih.govacs.org

This protocol involves a (3+3)-annulation of the nitrile imine and mercaptoacetaldehyde to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate. nih.govnih.gov This is followed by a cascade sequence involving dehydration and a ring contraction reaction, ultimately yielding the 3-trifluoromethylpyrazole. nih.govacs.org The method is notable for its mild conditions, scalability, and tolerance of a wide range of functional groups. acs.org

Cascade and Multi-Component Reaction Sequences

Cascade reactions and multi-component reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecules in a single operation by combining multiple bond-forming events without isolating intermediates. bohrium.com These approaches are prized for their atom economy and operational simplicity.

A notable example is the development of a three-component cascade reaction to produce fully substituted trifluoromethyl pyrroles with high regioselectivity under mild conditions. acs.orgnih.govresearchgate.netfigshare.com This transformation utilizes 1,3-enynes, anilines, and a Togni reagent as the trifluoromethyl source. The reaction proceeds through a Cu(II)/Rh(III)-promoted cascade involving an aza-Michael addition, a trifluoromethylation cyclization, and a final oxidation step to furnish the aromatic pyrrole ring. acs.orgnih.gov

Table 2: Three-Component Cascade Synthesis of Trifluoromethyl Pyrroles

| Component 1 (1,3-Enyne) | Component 2 (Aniline) | Component 3 (CF₃ Source) | Catalyst System | Product | Reference |

|---|

Another powerful strategy involves a sequential nitro-Michael addition followed by a reductive cyclization cascade. This method has been applied to the diastereoselective synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. chemrxiv.org An organocatalyzed nitro-Michael addition between an indolylidenecyanoester and a nitroalkane forms an adduct, which then undergoes a metal-catalyzed reductive cyclization to build the pyrrolidine (B122466) ring. chemrxiv.org Similarly, cascade reactions for pyrrole synthesis can be initiated by the reduction of nitroarenes using a heterogeneous cobalt catalyst, with subsequent cyclization to form the pyrrole ring. nih.gov These cascade processes provide rapid access to complex heterocyclic scaffolds from simple starting materials.

Hydroamination/Cyclization/Aromatization Cascades

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for constructing complex molecules. Gold-catalyzed hydroamination/cyclization cascades have emerged as a powerful tool for the synthesis of multi-substituted pyrroles from readily available starting materials. organic-chemistry.orgnih.govacs.org

This methodology typically involves the reaction of α-amino ketones with alkynes, catalyzed by a gold(I) complex. nih.gov The proposed mechanism commences with the gold-catalyzed intermolecular hydroamination of the alkyne with the α-amino ketone. This step generates a key enamine intermediate. organic-chemistry.org Subsequent intramolecular cyclization via attack of the enamine nitrogen onto the ketone carbonyl, followed by a condensation (dehydration) step, leads to the formation of the aromatic pyrrole ring. nih.gov The addition of reagents like magnesium oxide (MgO) can facilitate the reaction by acting as a water scavenger, driving the equilibrium toward the final product. nih.gov This method is noted for its high regioselectivity and tolerance of a wide array of functional groups on both the alkyne and α-amino ketone substrates. nih.gov

For the synthesis of a target like 3-nitro-4-(trifluoromethyl)-1H-pyrrole, this cascade would hypothetically require a trifluoromethyl-substituted alkyne and an α-amino ketone bearing a nitro group. The strategic placement of these functional groups on the precursors would be critical to achieving the desired substitution pattern on the final pyrrole product.

| Catalyst | Reactant 1 | Reactant 2 | Key Features |

| Gold(I) complexes | α-Amino ketones | Alkynes | High regioselectivity, broad functional group tolerance. nih.gov |

| Palladium(II) acetate | Alkynylated uracils | Anilines | Domino C-N coupling/hydroamination for fused pyrroles. nih.gov |

Aza-Michael Addition/Trifluoromethylation Cyclization/Oxidation

A highly effective and specialized cascade reaction for generating fully substituted trifluoromethyl pyrroles has been developed, proceeding through a Cu(II)/Rh(III)-promoted sequence. nih.govacs.org This three-component reaction utilizes 1,3-enynes, anilines, and a trifluoromethylating agent (Togni-II reagent) to construct the pyrrole ring with high regioselectivity under mild conditions. acs.org

The transformation is believed to proceed via a cascade involving several key steps:

Aza-Michael Addition: The reaction is initiated by a rhodium-catalyzed aza-Michael addition of the aniline (B41778) to the 1,3-enyne.

Trifluoromethylation/Cyclization: The resulting intermediate undergoes a copper-promoted radical trifluoromethylation, which triggers a cyclization event to form the five-membered ring. acs.org The Togni-II reagent serves as the source of the CF3 radical. acs.org

Oxidation: The final step involves an oxidation process to aromatize the dihydropyrrole intermediate, yielding the fully substituted trifluoromethyl pyrrole derivative. nih.gov

This powerful methodology allows for the direct incorporation of the trifluoromethyl group during the ring-forming process. acs.org While this specific report does not include the incorporation of a nitro group, the general framework could potentially be adapted by using precursors containing nitro functionalities, provided they are compatible with the catalytic system.

| Catalytic System | Reactants | Reagent | Product Type |

| Cu(OAc)2·H2O / [Cp*RhCl2]2 | 1,3-Enynes, Anilines | Togni-II Reagent | Fully substituted trifluoromethyl pyrroles. acs.org |

Domino Reactions Incorporating Nitro Compounds

Domino reactions that directly employ nitro compounds as building blocks are particularly relevant for the synthesis of nitro-substituted heterocycles. Nitroalkenes, for instance, are potent Michael acceptors and can be key precursors in multicomponent reactions for pyrrole synthesis. mdpi.com A notable example is a four-component reaction involving an amine, an aldehyde, a β-dicarbonyl compound, and a nitroalkane (such as nitromethane) to produce polysubstituted pyrroles. researchgate.net This approach constructs the pyrrole backbone by assembling four distinct components in a single pot, offering significant synthetic efficiency.

Another strategy involves the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes. mdpi.com While this reaction functionalizes a pre-existing pyrrole, the principle of using nitro-containing building blocks is central. For the de novo synthesis of this compound, a domino strategy could be envisioned that utilizes a nitro-containing substrate, such as 3,3,3-trifluoro-1-nitropropene, as a key electrophilic component in a reaction with an amine and another carbonyl-containing fragment. The nitro group's strong electron-withdrawing nature is pivotal to the reactivity of such precursors. mdpi.com

Paal-Knorr Type Condensations for Pyrrole Formation

The Paal-Knorr synthesis is a classical and widely used method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or mildly acidic conditions. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

To apply this method to the synthesis of this compound, a specialized 1,4-dicarbonyl precursor would be required, namely a dicarbonyl compound substituted with a nitro group and a trifluoromethyl group at the appropriate positions (e.g., 3-(trifluoromethyl)-4-nitrohexane-2,5-dione). The synthesis of such a highly functionalized and sterically hindered diketone would be a significant challenge in itself. However, should such a precursor be accessible, its condensation with ammonia would provide a direct route to the target heterocycle. The reaction conditions must be carefully controlled, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org

| Reaction Name | Precursor | Reagent | Key Condition |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound | Ammonia or Primary Amine | Neutral or weakly acidic. organic-chemistry.org |

Van Leusen Pyrrole Synthesis Approaches

The Van Leusen pyrrole synthesis is a versatile method that constructs the pyrrole ring through the reaction of tosylmethyl isocyanide (TosMIC) with a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitroalkene, in the presence of a base. nih.gov This reaction is effectively a [3+2] cycloaddition, where TosMIC acts as a three-atom synthon. nih.gov

The mechanism involves the base-mediated deprotonation of TosMIC to form an anion. This anion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate cyclizes, and subsequent elimination of the tosyl group leads to the formation of the pyrrole ring. nih.gov The powerful electron-withdrawing nature of both the nitro and trifluoromethyl groups makes an alkene substituted with these functionalities an excellent Michael acceptor for this reaction. A plausible precursor for synthesizing this compound via this route would be an α,β-unsaturated compound like 1,1,1-trifluoro-3-nitrobut-2-ene (B1466055) or a related enone. The Van Leusen method is particularly advantageous for creating pyrroles with electron-withdrawing groups at the 3- and 4-positions. mdpi.com

| Reaction Name | Key Reagent | Substrate | Product |

| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC) | Electron-deficient alkene (Michael acceptor) | 3,4-Disubstituted pyrrole. nih.gov |

Functionalization and Derivatization Strategies on Pre-formed Pyrrole Cores

Once the this compound core has been synthesized, further structural diversity can be achieved through functionalization of the pyrrole nitrogen.

N-Functionalization and N-Alkylation Techniques

The N-H bond of the pyrrole ring can be readily functionalized through various N-alkylation and N-acylation reactions. These reactions typically involve deprotonation of the pyrrole nitrogen with a suitable base, followed by reaction with an electrophile. organic-chemistry.org Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH). The resulting pyrrolide anion is a potent nucleophile that reacts with a range of electrophiles.

For a substrate like this compound, the acidity of the N-H proton is significantly increased due to the potent electron-withdrawing effects of the nitro and trifluoromethyl groups. This enhanced acidity means that weaker bases can often be employed for deprotonation compared to unsubstituted pyrrole.

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, allyl bromide) to introduce alkyl groups. researchgate.net

N-Acylation: Reaction with acid chlorides or anhydrides to introduce acyl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides to attach sulfonyl protecting groups. organic-chemistry.org

The choice of reaction conditions, including the base, solvent, and electrophile, can be tailored to achieve the desired N-substituted derivative. researchgate.netresearchgate.net The selectivity of these reactions is generally high for N-functionalization, as the carbon atoms of the pyrrole ring are deactivated toward electrophilic attack.

| Reaction Type | Reagents | Product |

| N-Alkylation | Base (e.g., NaH, K2CO3), Alkyl Halide (R-X) | N-Alkyl pyrrole. researchgate.net |

| N-Acylation | Base, Acid Chloride (RCOCl) | N-Acyl pyrrole. organic-chemistry.org |

| N-Sulfonylation | Base, Sulfonyl Chloride (RSO2Cl) | N-Sulfonyl pyrrole. organic-chemistry.org |

Selective Transformations of the Nitro Group

The nitro group on the pyrrole ring is a versatile functional handle that can be selectively transformed into various other functionalities, serving as a linchpin for further molecular elaboration. Its strong electron-withdrawing nature activates the pyrrole core, facilitating certain reactions while requiring careful control for others.

One of a primary transformation is the reduction of the nitro group to an amino group. This conversion is a fundamental step toward creating a diverse array of derivatives. Modern methodologies have moved beyond classical harsh reagents, employing milder, more selective systems. A notable metal-free approach involves the use of trichlorosilane, which can effectively reduce both aromatic and aliphatic nitro compounds to their corresponding primary amines under continuous-flow conditions, often in high yields and with short reaction times. beilstein-journals.org This method's chemoselectivity allows the nitro group to be reduced in the presence of other sensitive functionalities.

Another key transformation is the nucleophilic substitution of the nitro group. The mobility of the nitro group in aromatic nucleophilic substitution (SNAr) reactions is well-documented and depends on the substrate, nucleophile, and reaction conditions. researchgate.net In activated systems like this compound, the C3 position is susceptible to attack by various nucleophiles. The outcome of such reactions is often a delicate balance between substitution of the nitro group and other potential leaving groups, if present. researchgate.net

Furthermore, the nitro group can facilitate elimination reactions. For instance, in related heterocyclic systems, the presence of a nitro group enables the base-induced elimination of nitrous acid from intermediates, leading to the formation of a double bond and subsequent aromatization. nih.govmdpi.com This strategy is integral to certain pyrrole synthesis pathways where the nitroalkene moiety is a key intermediate. mdpi.com

The following table summarizes selective transformations applicable to the nitro group on a pyrrole scaffold.

| Transformation | Reagents/Conditions | Product Functionality | Key Features |

| Reduction | HSiCl3 / Tertiary Amine (Flow) | Amine (-NH2) | Metal-free, mild, chemoselective, rapid. beilstein-journals.org |

| Nucleophilic Substitution | Various Nucleophiles (e.g., RO-, RS-) | Varies (e.g., -OR, -SR) | Dependent on substrate activation and nucleophile basicity. researchgate.net |

| Elimination | Base (e.g., DBU) | Alkene (Aromatization) | Used in synthesis to form the pyrrole ring from nitro-containing precursors. nih.govmdpi.com |

Derivatization via Carbon-Carbon Bond Formation at Pyrrole Positions

Functionalization of the pyrrole ring through the formation of new carbon-carbon bonds is essential for building molecular complexity. For a scaffold like this compound, derivatization can occur at the N-H position or the available C-2 and C-5 positions.

A powerful method for C-C bond formation at the C-2 position is the conjugate addition of the pyrrole nucleus to Michael acceptors. nih.gov Pyrroles with unsubstituted C-2 positions can react with electrophilic alkenes, such as α,β-unsaturated ketones or nitroalkenes, to form new C-C bonds. nih.gov While this reaction can be performed catalyst-free under solvent-free conditions, regioselectivity can be a challenge, with the potential for competing substitution at the C-3 (β) position, especially with N-substituted pyrroles. nih.gov

Cycloaddition reactions also represent a sophisticated strategy for constructing highly substituted pyrroles, inherently involving C-C bond formation. For example, [3+2] cycloaddition reactions, such as those between activated alkynes and 2H-azirines catalyzed by transition metals like ruthenium, can generate the pyrrole core with specific substitution patterns. nih.gov Similarly, base-catalyzed [3+2] cyclizations between isocyanides and various partners provide a transition-metal-free route to polysubstituted pyrroles. rsc.org These methods allow for the controlled incorporation of substituents at various positions during the ring-forming process itself.

Catalytic Systems and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of efficient catalytic systems and adherence to green chemistry principles to minimize environmental impact. The synthesis of complex pyrroles has benefited significantly from these advancements.

Transition Metal-Catalyzed Methodologies (e.g., Cu, Rh, Fe, Pd)

Transition metals are powerful catalysts for constructing the pyrrole nucleus. A variety of metals, including gold (Au), palladium (Pd), copper (Cu), rhodium (Rh), and ruthenium (Ru), have been employed to catalyze reactions that form the pyrrole ring. nih.gov

Rhodium (Rh): Rhodium(II) catalysts have been used for the regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones to create trisubstituted pyrroles. researchgate.net

Ruthenium (Ru): Ruthenium catalysts can mediate the intermolecular [3+2] cycloaddition between activated alkynes and 2H-azirines, involving an oxidative ring-opening of the azirine. nih.gov

Palladium (Pd): Palladium catalysts are utilized in multicomponent reactions where transient münchnones are generated from imines, aryl iodides, and carbon monoxide; these intermediates are then trapped by alkynes in a [3+2] cycloaddition to yield highly substituted pyrroles. nih.gov

Gold (Au) and Copper (Cu): These metals are also reported to catalyze reactions between substituted alkynes and various nitrogen sources to generate pyrroles. nih.gov

The table below provides a comparative overview of different transition metal catalysts used in pyrrole synthesis.

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantage |

| Rhodium (Rh) | [3+2] Cycloaddition / Annulation | N-sulfonyl-1,2,3-triazoles, β-enaminones | High regioselectivity. researchgate.netresearchgate.net |

| Ruthenium (Ru) | [3+2] Cycloaddition | Activated alkynes, 2H-azirines | Access to polysubstituted pyrroles. nih.gov |

| Palladium (Pd) | Multicomponent Cycloaddition | Aryl iodides, imines, CO, alkynes | High diversity in one operation. nih.gov |

| Gold (Au) | Cyclization | Substituted alkynes, amines | Catalyzes reactions involving triple bonds. nih.govresearchgate.net |

Organocatalytic Approaches

Organocatalysis has emerged as a vital tool in synthetic chemistry, offering a metal-free alternative that aligns with green chemistry principles. nih.gov These catalysts are often less toxic, less expensive, and more stable than their transition metal counterparts.

Several organocatalytic approaches have been developed for pyrrole synthesis. A common strategy is the three-component reaction of 1,2-diones, aldehydes, and arylamines, which can be catalyzed by simple Brønsted acids like 4-methylbenzenesulfonic acid monohydrate. rsc.orgnih.gov This method provides straightforward access to polysubstituted pyrroles under mild conditions. rsc.orgnih.gov Other organocatalysts, such as urea (B33335) and the natural amino acid L-tryptophan, have been used to promote Paal–Knorr type cycloaddition reactions between 1,4-dicarbonyl compounds and amines, often under solvent-free conditions. rsc.org The catalyst typically activates the carbonyl group by forming hydrogen bonds, facilitating the nucleophilic attack by the amine. rsc.org

Metal-Free and Sustainable Synthetic Routes

The development of metal-free and sustainable synthetic routes is a primary goal of modern organic synthesis. For pyrrole derivatives, this includes catalyst-free reactions and the use of environmentally benign solvents and conditions.

A notable example is the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, which can proceed efficiently under solvent-free conditions at room temperature. nih.gov Transition-metal-free cyclization reactions have also been developed, such as the base-catalyzed reaction of methyl isocyanoacetate with aurone (B1235358) analogues, which produces 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org Furthermore, the use of visible light as a sustainable energy source for photoredox catalysis provides another avenue for metal-free transformations, such as the trifluoromethylative pyridylation of alkenes. rsc.org A practical method for the regioselective nitration of indole (B1671886), a related heterocycle, has been developed using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions, highlighting a greener approach to introducing the nitro group. nih.gov

Regioselectivity and Stereoselectivity in Pyrrole Synthesis

Controlling regioselectivity is paramount in the synthesis of specifically substituted pyrroles like this compound. The placement of substituents on the pyrrole ring is dictated by the chosen synthetic route and reaction conditions.

In multicomponent reactions, the final substitution pattern is determined by the nature of the starting materials. For instance, in rhodium-catalyzed annulations, the regioselectivity can be controlled by the substituents on the β-enaminone reactant. researchgate.net Similarly, in the functionalization of a pre-formed pyrrole ring, the inherent electronic properties of the ring and its existing substituents direct the position of incoming electrophiles or nucleophiles. For example, the conjugate addition of pyrrole to Michael acceptors typically occurs at the C-2 (α) position, but the formation of C-3 (β) substituted regioisomers can become significant under certain conditions, particularly with N-substituted pyrroles. nih.gov

The introduction of the nitro group itself can be highly regioselective. Methods developed for related heterocycles like indole have shown that nitration can be directed almost exclusively to the 3-position under non-acidic, metal-free conditions. nih.gov The strongly electron-withdrawing nitro group, once in place, then directs further reactions. For instance, it activates the ring for nucleophilic attack, with the position of attack being regioselectively controlled. mdpi.com

Stereoselectivity becomes relevant when synthesizing pyrrole derivatives with chiral centers. While this compound is achiral, the synthesis of its analogs containing stereocenters would require asymmetric catalytic methods to control the three-dimensional arrangement of atoms.

Reactivity and Mechanistic Elucidation of 3 Nitro 4 Trifluoromethyl 1h Pyrrole Systems

Electronic Effects of Nitro and Trifluoromethyl Substituents on Pyrrole (B145914) Reactivity

The nitro and trifluoromethyl groups are well-known for their strong electron-withdrawing properties. The nitro group withdraws electron density through both resonance and inductive effects, while the trifluoromethyl group exerts a powerful inductive effect due to the high electronegativity of the fluorine atoms.

The presence of electron-withdrawing substituents deactivates the pyrrole ring towards electrophilic attack by reducing the electron density of the delocalized π-system. quora.com This makes the ring less attractive to positively charged species or the positive end of a dipole. Consequently, electrophilic substitution reactions on pyrroles with such substituents are more challenging compared to the parent pyrrole. quora.com The decreased electron density on the pyrrole ring, caused by the nitro and trifluoromethyl groups, enhances its electrophilic character, making it more susceptible to nucleophilic attack.

Nucleophilic Additions and Substitutions on the Pyrrole Ring

The reduced electron density in the pyrrole ring of 3-nitro-4-(trifluoromethyl)-1H-pyrrole facilitates nucleophilic addition and substitution reactions. Aromatic nucleophilic substitution (SNAr) is a plausible pathway, especially when a suitable leaving group is present on the ring. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups helps to stabilize the negative charge in the Meisenheimer complex, which is a key intermediate in SNAr reactions.

Research on related nitro-substituted aromatic compounds has shown that the nitro group itself can act as a leaving group in nucleophilic substitution reactions under certain conditions. researchgate.net This opens up possibilities for diverse functionalization of the pyrrole ring. The relative reactivity of different leaving groups in aromatic nucleophilic substitution is influenced by the substrate's structure, the nature of the nucleophile, and the reaction conditions. researchgate.net

Intramolecular Cyclization Pathways and Rearrangements

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, N-alkyne-substituted pyrrole derivatives have been shown to undergo both nucleophilic and electrophilic intramolecular cyclization to form various fused ring systems like pyrrolopyrazinones and pyrrolooxazinones. nih.gov The electronic nature of the substituents on the alkyne moiety can influence the cyclization pathway. nih.gov

In the presence of strong acids, such as triflic acid, nitromethylene derivatives of pyrrolidines can undergo intramolecular cyclization through electrophilic aromatic substitution, forming tricyclic iminium compounds. researchgate.net This type of reaction proceeds through the formation of highly reactive dications. researchgate.net Radical cyclizations also offer a pathway to polyheterocyclic structures containing a pyrrole ring. nih.gov For example, o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a radical initiator system. nih.gov

The Ciamician–Dennstedt rearrangement is a classic example of a rearrangement reaction involving pyrroles, where reaction with a dihalocarbene leads to ring expansion and the formation of a 3-halopyridine. wikipedia.org

Reaction Mechanism Elucidation Through Experimental and Computational Studies

Understanding the mechanisms of reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes. A combination of experimental techniques and computational studies is often employed for this purpose.

The isolation and characterization of reaction intermediates are key to elucidating a reaction mechanism. In the context of nucleophilic aromatic substitution, the Meisenheimer complex is a critical intermediate. Spectroscopic techniques such as NMR can be used to detect and characterize these transient species. For instance, in the intramolecular cyclization of 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in triflic acid, dications as intermediates were detected by NMR spectroscopy. researchgate.net Similarly, in the oxidative [3+2]-annulation of nitroalkenes, partially saturated primary adducts have been isolated and characterized as key intermediates. researchgate.net

Table 1: Spectroscopic Data for a Hypothetical Reaction Intermediate

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | Downfield shift of aromatic protons | Increased positive charge on the ring |

| ¹³C NMR | Upfield shift of carbon bearing the nucleophile | Formation of a new C-Nucleophile bond |

| FT-IR | Shift in the NO₂ stretching frequency | Change in the electronic environment of the nitro group |

Kinetic studies provide valuable information about the rate of a reaction and its dependence on the concentration of reactants and catalysts. This data helps in determining the rate-determining step of the reaction. For example, kinetic studies of the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes have been conducted to understand the substituent effect and determine the activation parameters of the reaction. mdpi.com

The rate of a reaction can be monitored by techniques like UV-Vis spectroscopy or NMR spectroscopy by following the disappearance of a reactant or the appearance of a product over time. The data obtained can be used to determine the reaction order and the rate constant.

Table 2: Hypothetical Kinetic Data for a Reaction of a this compound Derivative

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.01 | 0.1 | 1.2 x 10⁻⁵ |

| 0.02 | 0.1 | 2.4 x 10⁻⁵ |

| 0.01 | 0.2 | 2.4 x 10⁻⁵ |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 3-Nitro-4-(trifluoromethyl)-1H-pyrrole is expected to show three distinct signals corresponding to the three protons in the molecule: the N-H proton and the two C-H protons at positions 2 and 5 of the pyrrole (B145914) ring.

The pyrrole N-H proton typically appears as a broad singlet in a region significantly downfield (around 8.0 ppm in CDCl₃) due to its acidic nature and the aromaticity of the ring chemicalbook.com. The presence of strong electron-withdrawing nitro and trifluoromethyl groups would further deshield this proton, likely shifting its resonance to a higher chemical shift (>8.5 ppm).

The protons at the C-2 and C-5 positions of the pyrrole ring are chemically non-equivalent. The H-5 proton is adjacent to the trifluoromethyl group, while the H-2 proton is adjacent to the unsubstituted nitrogen and the nitro-substituted carbon. Both the -NO₂ and -CF₃ groups are strongly deshielding. Consequently, the signals for H-2 and H-5 are expected to appear at a significantly lower field than those of unsubstituted pyrrole (which appear at ~6.7 and ~6.2 ppm) hmdb.ca. Fine coupling between these two protons across the heteroaromatic ring would likely result in each signal appearing as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-H | > 8.5 | Broad Singlet (br s) | Deshielded by electron-withdrawing groups and ring aromaticity. |

| H-2 | 7.0 - 7.5 | Doublet (d) | Deshielded by the adjacent nitro group. |

| H-5 | 7.2 - 7.8 | Doublet (d) | Deshielded by the adjacent trifluoromethyl group. |

The ¹³C NMR spectrum is anticipated to display five signals: four for the pyrrole ring carbons and one for the trifluoromethyl carbon. The chemical shifts of the ring carbons would be heavily influenced by the substituents. In unsubstituted pyrrole, the α-carbons (C2, C5) resonate around 118 ppm and the β-carbons (C3, C4) at approximately 108 ppm hmdb.ca.

C-3 and C-4: The C-3 atom, directly bonded to the nitro group, is expected to be significantly deshielded, with a predicted chemical shift in the range of 140-150 ppm. The C-4 atom, attached to the trifluoromethyl group, will also be deshielded, likely appearing in the 125-135 ppm region, and will exhibit splitting due to coupling with the fluorine atoms (¹JC-F).

C-2 and C-5: The C-2 and C-5 carbons will also experience deshielding effects, though to a lesser extent, with predicted shifts downfield from their positions in unsubstituted pyrrole.

CF₃ Carbon: The carbon of the trifluoromethyl group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), typically observed in the 120-130 ppm range mdpi.com.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| C-2 | 120 - 125 | Singlet/Doublet | Influenced by adjacent N and C-3 substituents. |

| C-3 | 140 - 150 | Singlet | Strongly deshielded by the attached nitro group. |

| C-4 | 125 - 135 | Quartet (q) | Deshielded by the CF₃ group and coupled to fluorine (²JC-F). |

| C-5 | 122 - 128 | Singlet/Doublet | Influenced by adjacent CF₃ group. |

| -CF₃ | 120 - 130 | Quartet (q) | Characteristic quartet due to strong one-bond C-F coupling (¹JC-F). |

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of a trifluoromethyl group attached to an aromatic ring typically falls in the range of -60 to -65 ppm relative to CFCl₃ thermofisher.comucsb.edu. The signal is expected to be a singlet, although long-range couplings to the ring protons (H-5) may cause minor splitting. This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl moiety biophysics.org.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -CF₃ | -60 to -65 | Singlet (s) | Relative to CFCl₃ standard. May show minor long-range coupling. |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides information about the functional groups and bonding within a molecule. The spectra of this compound would be characterized by vibrations from the pyrrole ring, the nitro group, and the trifluoromethyl group.

N-H Stretch: A characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹ researchgate.net.

Nitro Group Vibrations: The nitro group will exhibit two strong, characteristic stretching bands: an asymmetric stretch (νas) around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1380 cm⁻¹ spectroscopyonline.com.

C-F Vibrations: The trifluoromethyl group will produce very strong absorption bands associated with C-F stretching, typically found in the 1100-1350 cm⁻¹ region nih.govresearchgate.net. These bands are often the most intense in the FT-IR spectrum.

Pyrrole Ring Vibrations: C-H stretching of the aromatic ring protons is expected above 3100 cm⁻¹. C=C and C-N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ range nih.govresearchgate.net.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| -NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| Pyrrole Ring C=C/C-N Stretch | 1400 - 1600 | Medium-Strong |

| -NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

| C-F Stretches | 1100 - 1350 | Very Strong |

X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing

While a published crystal structure for this compound is not available, its solid-state characteristics can be inferred from related structures, such as methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate nih.gov. The pyrrole ring is expected to be essentially planar. The molecular packing in the crystal lattice would likely be dominated by intermolecular hydrogen bonding between the acidic N-H proton of one molecule and an oxygen atom of the nitro group of a neighboring molecule. This N-H···O=N interaction is a common and robust supramolecular synthon that directs crystal packing. Additionally, π-π stacking interactions between the planar pyrrole rings may further stabilize the crystal structure nih.gov. The trifluoromethyl group, while generally considered non-polar, can participate in weaker C-H···F or F···F interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy measures the electronic transitions within a molecule. Unsubstituted pyrrole exhibits a π-π* transition around 210 nm nist.govresearchgate.net. The introduction of a nitro group and a trifluoromethyl group, both of which are auxochromes and can interact with the π-system of the ring, is expected to cause a bathochromic (red) shift in the absorption maximum. The nitro group, in particular, can extend the conjugation, leading to an absorption band at a longer wavelength, likely in the 250-350 nm range.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic nitro compounds are known to be non-fluorescent or only weakly fluorescent nih.gov. The nitro group often provides an efficient pathway for non-radiative decay (e.g., intersystem crossing to the triplet state), which quenches fluorescence. Therefore, it is predicted that this compound would exhibit very weak or no fluorescence emission.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govglobalresearchonline.net DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and calculate a wide range of properties for organic compounds, including pyrrole (B145914) derivatives. nih.govijcce.ac.ir Calculations are often performed with various basis sets, like 6-31G(d,p) or 6-311++G(d,p), to ensure the reliability of the results. globalresearchonline.netijcce.ac.ir For 3-Nitro-4-(trifluoromethyl)-1H-pyrrole, DFT serves as the foundation for analyzing its molecular orbitals, charge distribution, and vibrational modes.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. wikipedia.orgirjweb.com

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. wikipedia.org |

| Chemical Hardness | η | Measures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. irjweb.com |

| Electronegativity | χ | Defines the power to attract electrons. Calculated as -(ELUMO + EHOMO) / 2. scribd.com |

| Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. scribd.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. ajchem-a.com The MEP surface illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the nitro group. This region indicates a high electron density and represents the most probable site for electrophilic attack.

Positive Potential (Blue): Likely located around the hydrogen atom attached to the pyrrole nitrogen (N-H) and potentially other parts of the molecule, indicating electron-deficient areas susceptible to nucleophilic attack.

This analysis provides a clear, visual guide to the molecule's reactivity based on its electronic landscape. ajchem-a.com

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the molecular wavefunction, going beyond simple orbital energies. It examines charge transfer, hyperconjugative interactions, and intramolecular bonding by transforming the calculated wavefunction into a localized form corresponding to Lewis structures (i.e., bonds and lone pairs). researchgate.netusc.edu

In the context of this compound, NBO analysis can quantify the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. Key interactions would include:

Delocalization from the lone pairs of the nitro group's oxygen atoms into the antibonding orbitals of the pyrrole ring.

Hyperconjugative effects involving the CF₃ group and the π-system of the pyrrole ring.

| Interaction Type | Description | Significance in NBO Analysis |

|---|---|---|

| Intramolecular Hyperconjugation | Interaction between a filled bonding or lone pair orbital and an empty antibonding orbital. | Quantifies electronic delocalization and contributes to molecular stability. |

| Stabilization Energy (E(2)) | The energy lowering associated with a specific donor-acceptor interaction. | A higher E(2) value indicates a stronger interaction. |

| Natural Atomic Charges | Calculated atomic charges that provide a more robust description than Mulliken charges. usc.edu | Helps in understanding the charge distribution and electrostatic potential. |

Theoretical vibrational analysis using DFT is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. scirp.org By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and twisting of bonds. globalresearchonline.net These calculated frequencies are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. globalresearchonline.netajchem-a.com

For this compound, characteristic vibrational modes would be expected for its distinct functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| N-H (pyrrole) | Stretching | 3300 - 3500 |

| C-H (pyrrole ring) | Stretching | 3000 - 3100 |

| NO₂ (nitro group) | Asymmetric Stretching | 1500 - 1600 |

| NO₂ (nitro group) | Symmetric Stretching | 1300 - 1400 |

| C=C (pyrrole ring) | Stretching | 1450 - 1600 |

| CF₃ (trifluoromethyl) | Stretching | 1100 - 1300 |

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy barrier between reactants and the transition state) allows for the prediction of reaction kinetics and the feasibility of a proposed pathway. mdpi.com For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic addition, computational studies can determine the most favorable reaction sites and predict the energetic profile, offering insights that are often difficult to obtain experimentally. rsc.org

Structure-Based Computational Optimization of Related Pyrrole Scaffolds

The pyrrole ring is a common scaffold in medicinal chemistry. dntb.gov.ua Computational methods are widely used in drug design for the optimization of such scaffolds to enhance desired properties, like binding affinity to a biological target, while minimizing undesirable effects. researchgate.net Starting with a lead compound like this compound, computational chemists can perform in silico modifications, such as altering or adding substituents at different positions on the pyrrole ring. By calculating the resulting changes in electronic properties, steric profile, and other molecular descriptors for a library of virtual compounds, researchers can prioritize the synthesis of derivatives with the highest potential for improved activity. This structure-based optimization approach accelerates the discovery process and reduces the reliance on costly and time-consuming trial-and-error synthesis. researchgate.net

Chemical Transformations and Further Derivatization of 3 Nitro 4 Trifluoromethyl 1h Pyrrole

Functional Group Interconversions Beyond Simple Nitro Reduction

While the reduction of the nitro group to an amine is a fundamental transformation, the synthetic potential of 3-nitro-4-(trifluoromethyl)-1H-pyrrole is not limited to this pathway. The strong electron-withdrawing character of the substituents makes the pyrrole (B145914) ring electron-deficient, which can facilitate nucleophilic substitution reactions under certain conditions, a reactivity pattern not typical for unsubstituted pyrroles.

One potential transformation involves the displacement of the nitro group via nucleophilic aromatic substitution (SNAr). Although the nitro group is not a conventional leaving group, such reactions are known for highly electron-deficient aromatic and heteroaromatic systems. The reaction would require a potent nucleophile and potentially harsh conditions.

Another avenue for derivatization involves reactions at the C-H bonds of the pyrrole ring. The acidity of the N-H proton is significantly increased by the adjacent electron-withdrawing groups, facilitating N-alkylation or N-arylation under basic conditions. Furthermore, while the ring is deactivated towards electrophilic substitution, metalation at the C2 or C5 positions with a strong base (e.g., organolithium reagents) followed by quenching with an electrophile could provide a route to further functionalization.

The table below summarizes plausible, albeit not extensively documented, functional group interconversions for this specific scaffold, drawing from known reactivity of similar electron-deficient nitro-heterocycles.

| Transformation | Reagents/Conditions | Product Type | Notes |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) in THF/DMF | 1-Alkyl-3-nitro-4-(trifluoromethyl)-1H-pyrrole | The acidic N-H proton facilitates this reaction. |

| C5-Halogenation | N-Halosuccinimide (NBS, NCS) | 2-Halo-4-nitro-3-(trifluoromethyl)-1H-pyrrole | Requires forcing conditions due to the deactivated ring. |

| C5-Litiation/Quench | 1. n-BuLi, THF, -78 °C2. Electrophile (E+) | 2-Substituted-4-nitro-3-(trifluoromethyl)-1H-pyrrole | A potential route to introduce various functional groups. |

| SNAr (Hypothetical) | Strong Nucleophile (e.g., NaOMe, KCN) | 3-Methoxy/Cyano-4-(trifluoromethyl)-1H-pyrrole | Displacement of the nitro group is challenging but possible. |

Annulation and Ring Expansion Reactions to Fused Heterocyclic Systems

The this compound core can serve as a foundational building block for the synthesis of more complex, fused heterocyclic systems such as pyrrolo[3,2-c]pyridines or other related structures. These reactions, known as annulation, involve the construction of a new ring fused to the existing pyrrole scaffold.

A common strategy to achieve annulation is to first introduce two functional groups on adjacent atoms of the pyrrole ring, which can then participate in a cyclization reaction. For instance, following the functionalization strategies outlined in the previous section, one could envision a sequence starting with the introduction of a group at the C2 position. Subsequent modification of this group and the nitro group at C3 could set the stage for ring closure.

An example of such a strategy could involve:

Reduction of the nitro group at C3 to an amine.

Introduction of a carbonyl-containing side chain at the C2 position.

Intramolecular condensation between the amine and the carbonyl group to form a fused pyridinone ring.

Cycloaddition reactions represent another powerful tool for forming fused systems. [3+2] cycloaddition reactions, for example, are widely used for constructing five-membered rings. While often used to form the initial pyrrole ring itself, derivatives of this compound could potentially act as the dipolarophile or the 1,3-dipole component after suitable functionalization. For instance, conversion of a substituent on the pyrrole to an azide (B81097) or a nitrone would allow it to participate as a 1,3-dipole in cycloadditions with alkynes or alkenes, leading to fused triazole or isoxazolidine (B1194047) rings, respectively.

Palladium-Mediated Cross-Coupling Reactions (Contextual for 2-Nitropyrroles)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, these reactions would typically require the pre-installation of a halide (e.g., Br, I) or a triflate group onto the pyrrole ring, as the C-H bonds are generally unreactive under these conditions.

In the context of nitropyrroles, particularly 2-nitropyrroles which are structurally analogous, palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are highly valuable. For example, a 2-bromo-3-nitropyrrole derivative can be coupled with a variety of partners.

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) introduces an aryl or vinyl group.

Heck Coupling: Reaction with an alkene (H₂C=CHR) forms a new C-C bond, yielding a styryl-type derivative.

Sonogashira Coupling: Reaction with a terminal alkyne (H-C≡C-R) provides access to alkynylpyrroles.

These reactions typically proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the pyrrole-halide bond, followed by transmetalation (for Suzuki/Stille) or carbopalladation (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. The presence of the nitro group can influence the electronic properties of the substrate, sometimes affecting reaction rates and catalyst stability.

The table below illustrates the general conditions for such cross-coupling reactions on a hypothetical halogenated nitropyrrole substrate.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | Aryl-substituted nitropyrrole |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Alkenyl-substituted nitropyrrole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | Alkynyl-substituted nitropyrrole |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugated Systems

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," allowing for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an organic azide and a terminal alkyne. durham.ac.ukrsc.orgorganic-chemistry.org This reaction is exceptionally useful for creating complex conjugated systems by linking different molecular fragments. durham.ac.ukresearchgate.net

To utilize this compound in a CuAAC reaction, it must first be functionalized with either a terminal alkyne or an azide group. This could be achieved through multi-step sequences starting from the transformations described in section 6.1. For example:

Alkyne Functionalization: A Sonogashira coupling of a halogenated precursor (as in section 6.3) with trimethylsilylacetylene, followed by deprotection, would yield the terminal alkyne.

Azide Functionalization: Reduction of the nitro group to an amine, followed by diazotization and substitution with sodium azide, would install the required azide moiety.

Once the functionalized pyrrole is obtained, it can be "clicked" with a complementary coupling partner. For instance, an alkynyl-derivatized this compound could be reacted with an aryl azide in the presence of a copper(I) catalyst to form a pyrrole-triazole-aryl conjugated system. This methodology provides a powerful and modular approach to building complex molecules with tailored electronic and photophysical properties. The reaction is known for its high yields, mild conditions, and tolerance of a wide variety of functional groups. durham.ac.ukuchicago.edu

Based on a comprehensive search of available scientific literature, there is insufficient specific information published on the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The existing research literature extensively covers related but distinct areas, such as:

The general synthesis and functionalization of pyrrole rings.

The properties and applications of various nitropyrrole isomers.

The synthesis and utility of pyrroles containing a trifluoromethyl group at different positions.

The broad use of the pyrrole scaffold in drug discovery, materials science, and agrochemicals.

However, specific studies detailing the synthesis, properties, and applications of the precise isomer This compound are not available. Constructing the requested article would require significant speculation by extrapolating data from related compounds, which would not meet the required standards of scientific accuracy for content focused solely on the specified molecule.

Therefore, it is not possible to provide a detailed exploration of "this compound" for the following sections as requested:

Exploration of Chemical Utility and Applications in Advanced Materials Research

Development of Pyrrole-Based Scaffolds for Research in Drug Discovery and Agrochemicals

Without dedicated research on this specific compound, any discussion of its role as a synthetic intermediate, its integration into functional materials, or its use as a scaffold would be conjectural. No data tables or detailed research findings for "3-Nitro-4-(trifluoromethyl)-1H-pyrrole" could be located.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Nitro-4-(trifluoromethyl)-1H-pyrrole, and what are the critical reaction conditions?

- Methodology : The synthesis typically involves multi-step protocols. For example, trifluoromethylation can be achieved via halogen exchange using CuI or Pd catalysts in the presence of trifluoromethylating agents (e.g., CF3X) under anhydrous conditions . Nitration is often performed with HNO3/H2SO4 or AcONO2 at low temperatures (0–5°C) to ensure regioselectivity at the 3-position . Key intermediates, such as methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, are purified via column chromatography and characterized by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS .

- Critical Factors : Solvent choice (DMF or DCM), temperature control during nitration, and catalyst loading (e.g., Pd2(dba)3 for cross-coupling reactions) significantly impact yield .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : X-ray crystallography is the gold standard for confirming regiochemistry and substituent positions. For example, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (a related compound) crystallizes in the monoclinic P21/c space group, with bond angles and distances confirming the planar pyrrole ring and substituent orientations . NMR spectroscopy (<sup>19</sup>F and <sup>1</sup>H) further validates electronic environments, such as deshielding effects from the nitro and trifluoromethyl groups .

Q. What computational methods are used to predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and Fukui indices to predict reactivity . The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, can estimate correlation energies and polarizabilities .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrrole ring be addressed?

- Methodology : Bromination at specific positions (e.g., Cα’ vs. Cβ’) can be controlled using N-bromosuccinimide (NBS) under varying temperatures or Lewis acids (e.g., FeCl3) to direct electrophilic substitution . For example, selective Cα’ bromination of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole derivatives is achieved at −78°C, while Cβ’ selectivity occurs at 25°C . Subsequent bromine/lithium exchange enables further functionalization (e.g., carboxylation) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological applications?

- Methodology : Derivatives with modified substituents (e.g., carboxylic acids, methyl esters) are synthesized and tested for cytotoxicity, anti-inflammatory activity, or enzyme inhibition. For instance, replacing the nitro group with a methyl ester in 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid derivatives enhances in vitro antitumor activity against solid tumors . SAR studies correlate electronic properties (e.g., Hammett σ values) with bioactivity .

Q. How can contradictory data in synthetic yields or spectroscopic results be resolved?

- Methodology : Reproducibility issues often stem from trace moisture or oxygen sensitivity. For example, Pd-catalyzed trifluoromethylation requires strict anhydrous conditions; even 0.1% H2O can reduce yields by >50% . Conflicting NMR signals may arise from tautomerism (e.g., 1H-pyrrole vs. 2H-pyrrole forms), which is resolved via deuterated solvent studies or variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.